2-(4,5-Difluoro-2-nitrophenyl)acetamide

Description

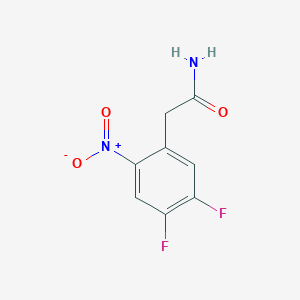

2-(4,5-Difluoro-2-nitrophenyl)acetamide is an aromatic acetamide derivative characterized by a nitro group (-NO₂) and two fluorine atoms substituted at the 4- and 5-positions of the phenyl ring. The acetamide moiety (-NHCOCH₃) is attached to the 2-position of the phenyl ring.

Properties

IUPAC Name |

2-(4,5-difluoro-2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O3/c9-5-1-4(2-8(11)13)7(12(14)15)3-6(5)10/h1,3H,2H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDQZTJPJWSPTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

- Nitration of the corresponding 4,5-difluoroacetanilide precursor to introduce the nitro group selectively at the 2-position of the aromatic ring.

- Isolation and purification of the nitrated product to obtain the desired acetamide compound with high purity.

The starting material is usually 4,5-difluoroacetanilide, which undergoes electrophilic aromatic substitution by nitrating agents under controlled acidic conditions.

Nitration Reaction Conditions

Reagents : A nitrating mixture commonly composed of nitric acid and sulfuric acid is employed. The sulfuric acid acts as a dehydrating agent to generate the nitronium ion (NO2+), the active nitrating species.

Temperature Control : The nitration is conducted at low temperatures, typically in the range of 0 °C to 25 °C, to enhance regioselectivity and minimize side reactions or over-nitration.

Reaction Time : The nitration step is carried out over several hours (0.5 to 10 hours), with stirring to ensure uniform reaction.

Acid Strength and Ratios : The strength of sulfuric acid is crucial, usually maintained between 98% to 107% w/w. The molar ratio of the acetanilide to sulfuric acid is optimized between 1:2 and 1:15 to achieve high regioselectivity toward the 2-nitro substitution.

Regioselectivity and Purity Considerations

The nitration of 4,5-difluoroacetanilide tends to yield primarily the 2-nitro isomer, but minor amounts of other positional isomers can form.

Higher sulfuric acid strength and appropriate molar ratios promote selective nitration at the 2-position, reducing impurities and facilitating purification.

The reaction mixture is cooled post-nitration and poured into ice-water to precipitate the product, which is then filtered, washed, and dried.

Detailed Preparation Procedure (Hypothetical Example Based on Related Analogues)

| Step | Description | Conditions/Parameters |

|---|---|---|

| 1 | Dissolve 4,5-difluoroacetanilide in sulfuric acid | 0 °C to 15 °C, stirring for 0.5 to 1 hour |

| 2 | Add oleum (fuming sulfuric acid) to mixture | 0 °C to 15 °C, maintain acid strength 100-107% w/w |

| 3 | Slowly add nitric acid nitrating agent | 0 °C to 25 °C, 0.5 to 10 hours, stirring continuously |

| 4 | Stir post-addition for additional 0.5 to 5 hours | Maintain temperature control |

| 5 | Cool reaction mixture | Below 10 °C |

| 6 | Pour mixture into ice-water to precipitate product | Ice-water mixture, vigorous stirring |

| 7 | Filter, wash, and dry the solid product | Washing with cold water, drying under vacuum |

Research Outcomes and Data Summary

| Parameter | Observations / Results |

|---|---|

| Yield | High yields reported (>80%) under optimized conditions |

| Purity | High purity (>95%) achievable with controlled acid strength and temperature |

| Regioselectivity | Favoring 2-nitro substitution with minimal ortho or meta isomers |

| Impurities | Minor formation of positional isomers, manageable by purification |

| Reaction Time | Total nitration time 1 to 12 hours depending on scale and conditions |

Comparative Notes on Related Compounds

While direct literature on this compound is limited, similar nitration methodologies are well-documented for analogues such as 2-nitro-4,5-dichloroacetanilide. These analogues share structural and reactivity patterns, providing valuable insight into nitration parameters and regioselectivity optimization.

Chemical Reactions Analysis

2-(4,5-Difluoro-2-nitrophenyl)acetamide undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

2-(4,5-Difluoro-2-nitrophenyl)acetamide is used in various scientific research fields, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,5-Difluoro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and fluorine atoms can influence its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

Comparison with Similar Compounds

Pesticide-Related Acetamides

Several acetamide derivatives are widely used as herbicides, sharing structural similarities with the target compound:

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Features a chloro substituent and methoxymethyl group, enhancing soil persistence and herbicidal activity. Its mechanism involves inhibition of fatty acid synthesis in plants .

- Acetochlor (2-chloro-N-ethoxymethyl-N-(2-ethyl-6-methylphenyl)acetamide): Similar to alachlor but with an ethoxymethyl group, improving selectivity for grass weeds. It is known to contaminate groundwater due to its solubility and persistence .

Key Differences :

- Substituent Effects : The target compound’s difluoro and nitro groups contrast with the chloro and alkoxy groups in alachlor/acetochlor. Fluorine’s strong electronegativity may alter binding affinity or metabolic stability.

- Applications : While alachlor and acetochlor are herbicides, the biological role of 2-(4,5-Difluoro-2-nitrophenyl)acetamide remains undefined but could lean toward pharmaceuticals due to nitro groups’ prevalence in drug scaffolds.

Comparison :

- Synthesis : The target compound likely requires nitration and fluorination steps, differing from the chalcone-based synthesis in .

- Functionality : The nitro group in the target compound may confer redox activity absent in the diphenylamine-derived analogs.

Comparison with Functional Analogs

Antioxidant Acetamides

highlights coumarin-based acetamides (e.g., N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide) with antioxidant properties superior to ascorbic acid. These compounds leverage heterocyclic moieties (thiazolidinone, oxazepine) to scavenge free radicals.

Contrast :

- Structural Motifs : The target compound lacks heterocyclic systems but may exhibit nitro group-mediated radical interactions.

- Bioactivity: Antioxidant activity in coumarin derivatives arises from phenolic or enolic structures, whereas nitro groups in the target compound might favor electrophilic reactivity over antioxidant effects.

Complex Benzothienyl Acetamides

details 2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide, a structurally intricate molecule with a benzothiophene core and methoxy/nitro substituents.

Comparison :

- Molecular Complexity : The target compound is simpler, lacking fused rings or imine linkages.

- Potential Applications: The benzothienyl analog’s cyano and imino groups suggest applications in catalysis or sensors, whereas the target compound’s nitro group may suit nitration reactions or drug intermediates.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(4,5-Difluoro-2-nitrophenyl)acetamide, and how can reaction yields be optimized?

- Methodological Answer: Multi-step synthesis is typical for nitroaryl acetamides, as seen in related compounds (e.g., AZD8931 synthesis via 11 steps using methyl/ethyl esters and acetamide precursors) . To optimize yields, employ statistical Design of Experiments (DoE) to evaluate variables like temperature, stoichiometry, and catalyst loading. DoE minimizes experimental runs while identifying critical parameters .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for structural elucidation. High-Performance Liquid Chromatography (HPLC) ensures purity assessment. Cross-reference data with authoritative databases like NIST Chemistry WebBook for validation .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer: Follow institutional Chemical Hygiene Plans (e.g., 100% compliance with safety exams for lab access) . Use personal protective equipment (PPE), fume hoods, and protocols for nitro-compound handling to mitigate toxicity risks .

Advanced Research Questions

Q. How can factorial Design of Experiments (DoE) be applied to optimize the synthesis parameters of this compound?

- Methodological Answer: Use full or fractional factorial designs to assess interactions between variables (e.g., reaction time, solvent polarity, and catalyst type). For example, a 2³ factorial design can identify synergistic effects, reducing optimization costs by 50–70% .

Q. What computational modeling approaches are suitable for predicting the reactivity and stability of this compound under various conditions?

- Methodological Answer: Density Functional Theory (DFT) simulations can model electronic effects of nitro and fluoro substituents. Software like Gaussian or ORCA enables virtual screening of degradation pathways or catalytic interactions .

Q. How should researchers address contradictory data regarding the compound’s physicochemical properties reported in different studies?

- Methodological Answer: Cross-validate using orthogonal techniques (e.g., NMR vs. X-ray crystallography) and consult standardized databases (NIST, PubChem) for consensus values . Statistical meta-analysis of literature data may resolve discrepancies .

Q. What methodologies are effective in studying the electron-withdrawing effects of the nitro and fluoro substituents on the compound’s reactivity?

- Methodological Answer: Combine Hammett substituent constants (σ values) with kinetic studies to quantify electronic effects. Electrochemical methods (cyclic voltammetry) can further probe redox behavior influenced by substituents .

Q. How can membrane separation technologies be integrated into the purification process of this compound?

- Methodological Answer: Leverage nanofiltration or reverse osmosis membranes (CRDC subclass RDF2050104) for selective separation of byproducts. Optimize membrane pore size and solvent resistance using DoE .

Q. What strategies are recommended for analyzing the environmental fate of this compound in atmospheric chemistry studies?

- Methodological Answer: Simulate atmospheric degradation pathways (e.g., photolysis, hydrolysis) using chamber experiments. Track reaction intermediates via GC-MS and model long-range transport using computational fluid dynamics .

Notes

- Advanced questions emphasize mechanistic studies, data reconciliation, and interdisciplinary methodologies.

- Safety protocols are foundational but classified as basic due to their universal applicability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.